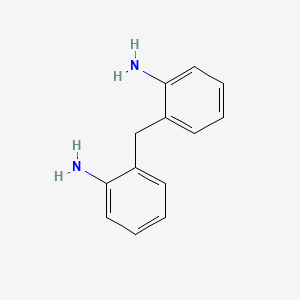

2,2'-Methylenedianiline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-aminophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKOAJUTRVTYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC=CC=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064413 | |

| Record name | 2,2'-Methylenedianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6582-52-1 | |

| Record name | 2,2′-Methylenebis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6582-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2,2'-methylenebis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006582521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,2'-methylenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Methylenedianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-methylenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,2'-Methylenedianiline: A Technical Overview for Researchers

An in-depth guide to the chemical properties, synthesis, and analysis of 2,2'-Methylenedianiline (CAS No. 6582-52-1), tailored for researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of this compound, an aromatic amine used in various industrial applications. The information is presented to support research and development activities, with a focus on its chemical and physical properties, established experimental protocols for its synthesis and analysis, and relevant safety information.

Core Properties of this compound

This compound, also known as 2,2'-Diaminodiphenylmethane, is one of six isomers of methylenedianiline.[1] It is primarily produced on a small scale for research purposes.[1] Key identifiers and physical and chemical properties are summarized in the tables below.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound[2][3] |

| Synonyms | 2,2'-Diaminodiphenylmethane, 2,2'-Methylenebis(benzeneamine), 2-[(2-aminophenyl)methyl]aniline[2][3][4][5] |

| CAS Number | 6582-52-1[2][4][5][6][7][8][9] |

| Molecular Formula | C₁₃H₁₄N₂[2][4][7][9] |

| Molecular Weight | 198.26 g/mol [2][7][8] |

| InChI Key | OHKOAJUTRVTYSW-UHFFFAOYSA-N[4] |

Physicochemical Properties

| Property | Value |

| Appearance | Solid, Light Brown to Brown[2][10] |

| Melting Point | 134-135 °C[2] |

| Boiling Point | 153-155 °C at 3 Torr[2] |

| Density | 0.9877 g/cm³[2] |

| pKa | 4.27 ± 0.10 (Predicted)[2] |

| Solubility | Acetonitrile (Slightly), Chloroform (Slightly)[2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of methylenedianilines are crucial for research and safety monitoring. The following sections outline generalized protocols based on established chemical principles.

Synthesis of Methylenedianiline

The commercial production of methylenedianiline involves the acid-catalyzed condensation reaction between aniline and formaldehyde.[10][11] This process is a critical step in the synthesis of methylene diphenyl diisocyanate (MDI), a precursor to polyurethanes.[11]

Generalized Protocol for Acid-Catalyzed Condensation:

-

An aqueous acidic solution (e.g., hydrochloric acid) is prepared in a suitable reaction vessel.

-

Aniline is dissolved in the acidic solution.

-

Formaldehyde is added to the solution. The molar ratio of aniline to formaldehyde is a critical parameter that influences the product distribution.[11]

-

The reaction mixture is stirred, and the temperature is controlled. The reaction conditions are crucial for determining the quantitative and qualitative properties of the final product mixture.[11]

-

The reaction proceeds through an SN2 mechanism, forming various isomers of methylenedianiline and higher oligomers.[11]

-

Upon completion, the reaction mixture is neutralized to precipitate the crude product.

-

The product is then isolated and purified, often through techniques like recrystallization or chromatography.

Workplace Air Monitoring and Analysis

Due to the hazardous nature of methylenedianilines, monitoring workplace exposure is critical. The Occupational Safety and Health Administration (OSHA) provides a method for the analysis of 4,4'-Methylenedianiline, which can be adapted for other isomers.

OSHA-based Analytical Protocol:

-

Sample Collection:

-

Sample Preparation (Derivatization):

-

The sample is derivatized with heptafluorobutyric acid anhydride (HFAA). This step is crucial for improving the volatility and detectability of the analyte.

-

-

Analysis:

-

The derivatized sample is analyzed by gas chromatography (GC) using an electron capture detector (ECD).[10]

-

-

Quantification:

-

The concentration of methylenedianiline in the air is determined by comparing the detector response of the sample to that of analytical standards.

-

Safety and Handling

This compound is a hazardous substance that requires careful handling to avoid exposure.

Hazard Identification

-

Health Hazards: Causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[6] It is also harmful if swallowed.

-

Physical Hazards: The fine dust of the product can lead to the danger of a dust explosion.[6]

Recommended Handling Practices

-

Engineering Controls: Use local and general ventilation to minimize exposure.[6]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Do not eat, drink, or smoke in work areas.[6] Wash hands thoroughly after handling.[6] Contaminated clothing should be removed and washed before reuse.[6]

Storage

-

Store in a cool, dark, and well-ventilated place in a tightly closed container under an inert atmosphere (e.g., Nitrogen).[2][7] Recommended storage temperatures are typically between 10°C - 25°C or at room temperature.[2][7]

This technical guide provides a foundational understanding of this compound for research and development professionals. For detailed safety information and specific experimental conditions, it is essential to consult the relevant safety data sheets and peer-reviewed literature.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. This compound | 6582-52-1 [chemicalbook.com]

- 3. This compound | 6582-52-1 [amp.chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. chemos.de [chemos.de]

- 7. This compound | 6582-52-1 | FM75241 | Biosynth [biosynth.com]

- 8. hpc-standards.com [hpc-standards.com]

- 9. keyorganics.net [keyorganics.net]

- 10. osha.gov [osha.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2,2'-Methylenedianiline from Aniline and Formaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2'-Methylenedianiline (2,2'-MDA), an important isomer of methylenedianiline (MDA), from the reaction of aniline and formaldehyde. While the industrial synthesis of MDA predominantly focuses on the production of the 4,4'-isomer due to its widespread use in the polyurethane industry, the synthesis and isolation of the 2,2'-isomer are also of significant interest for various specialized applications. This document details the underlying reaction mechanisms, provides experimental protocols, and presents quantitative data on isomer distribution under different reaction conditions. Furthermore, it includes visualizations of the reaction pathway and a general experimental workflow to facilitate a deeper understanding of the synthesis process.

Introduction

Methylenedianiline (MDA), also known as diaminodiphenylmethane (DDM), is a key industrial chemical primarily used as a precursor in the production of methylene diphenyl diisocyanate (MDI), a monomer for polyurethane foams. The condensation of aniline and formaldehyde typically yields a mixture of isomers, including 2,2'-MDA, 2,4'-MDA, and 4,4'-MDA, along with higher oligomers. The distribution of these isomers is highly dependent on the reaction conditions. While 4,4'-MDA is the most commercially significant isomer, 2,2'-MDA and its derivatives have applications in areas such as epoxy resins, high-performance polymers, and as a ligand in coordination chemistry.

This guide focuses on the synthesis of 2,2'-MDA, addressing the challenges of directing the reaction towards the formation of this specific ortho-substituted isomer and its subsequent separation and purification.

Reaction Mechanism

The synthesis of methylenedianiline from aniline and formaldehyde proceeds via an acid-catalyzed electrophilic aromatic substitution reaction. The overall mechanism can be broken down into several key steps:

-

Activation of Formaldehyde: In the presence of an acid catalyst (typically a strong mineral acid like hydrochloric acid), the formaldehyde molecule is protonated, which increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Aniline: The electron-rich aniline molecule acts as a nucleophile and attacks the activated formaldehyde to form an N-phenylaminomethanol intermediate.

-

Formation of the Schiff Base Intermediate: The N-phenylaminomethanol intermediate is unstable and readily dehydrates to form a reactive Schiff base intermediate (N-benzylideneaniline cation).

-

Electrophilic Aromatic Substitution: The Schiff base intermediate is a potent electrophile and reacts with a second aniline molecule. The position of this second attack (ortho, para, or meta) determines the resulting MDA isomer.

-

Rearrangement and Isomerization: The initial condensation products can undergo rearrangement reactions, further influencing the final isomer distribution. Higher temperatures can favor the formation of the thermodynamically more stable isomers.

The formation of the different isomers is a complex process influenced by steric and electronic effects, as well as the reaction conditions. The para-position of aniline is generally the most reactive, leading to the predominance of the 4,4'-isomer. However, by carefully controlling the reaction parameters, the formation of the 2,2'-isomer can be influenced.

Experimental Protocols

While the industrial production is optimized for 4,4'-MDA, the following protocols provide a general framework for the synthesis of MDA, with considerations for influencing the isomer distribution. A specific protocol for maximizing 2,2'-MDA is not widely available in the literature, but manipulation of the described conditions can alter the isomer ratios.

General Laboratory Scale Synthesis of Methylenedianiline

This protocol is a representative example of the acid-catalyzed condensation of aniline and formaldehyde.

Materials:

-

Aniline

-

Formaldehyde (37% aqueous solution)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (for neutralization)

-

Organic solvent (e.g., toluene, dichloromethane for extraction)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, a mixture of aniline and concentrated hydrochloric acid is prepared. The mixture is typically cooled to maintain a low temperature during the initial phase of the reaction.

-

Formaldehyde solution is added dropwise to the stirred aniline-acid mixture, ensuring the temperature is kept under control (e.g., below 40°C).

-

After the addition of formaldehyde is complete, the reaction mixture is stirred for a specified period at a controlled temperature.

-

The temperature is then raised to promote the rearrangement of intermediates to the final MDA products. The duration and temperature of this step significantly influence the isomer distribution. Higher temperatures may favor the formation of 2,2'- and 2,4'-isomers.

-

After the reaction is complete, the mixture is cooled and neutralized with a sodium hydroxide solution.

-

The organic layer containing the MDA isomers is separated from the aqueous layer. The aqueous layer may be extracted with an organic solvent to recover any remaining product.

-

The combined organic layers are washed with water, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude MDA mixture.

Purification of this compound

The separation of 2,2'-MDA from the isomeric mixture is challenging due to the similar physical properties of the isomers. Fractional distillation under vacuum can be employed, but complete separation is difficult. Crystallization techniques can also be used to enrich the concentration of a particular isomer. More advanced separation techniques like supercritical fluid extraction have also been explored.

Data Presentation

The distribution of MDA isomers is highly sensitive to the reaction conditions. The following tables summarize quantitative data from various sources, illustrating the impact of different parameters on the final product composition.

| Parameter | Condition | 4,4'-MDA (%) | 2,4'-MDA (%) | 2,2'-MDA (%) | Higher Oligomers (%) | Reference |

| Catalyst | Solid Acid (Clay) | ~85 | ~14 | ~1 | - | [1] |

| Temperature | 50°C (initial) | - | - | - | - | [1] |

| 80-100°C (final) | - | - | - | - | [1] | |

| Aniline:Formaldehyde Molar Ratio | 6:1 | - | - | - | - | [1] |

| Catalyst | Zeolite (ITQ-18) | - | - | - | - | [2] |

| Temperature | 150°C | Decreased | Increased | Increased | - | [2] |

Note: The data in the table is indicative and compiled from different sources. Direct comparison should be made with caution as other reaction parameters may vary between the studies. The general trend suggests that higher temperatures can lead to a decrease in the 4,4'-isomer and an increase in the other isomers. The use of solid acid catalysts like clays and zeolites has been investigated as an alternative to corrosive mineral acids.

Visualization of Pathways and Workflows

Reaction Pathway for the Synthesis of Methylenedianiline

The following diagram illustrates the key steps in the acid-catalyzed condensation of aniline and formaldehyde to form methylenedianiline isomers.

Caption: Acid-catalyzed reaction pathway for MDA synthesis.

Experimental Workflow for the Synthesis and Analysis of this compound

The following diagram outlines a general workflow for the laboratory synthesis of 2,2'-MDA, including the key stages of reaction, workup, and analysis.

Caption: General workflow for 2,2'-MDA synthesis and analysis.

Conclusion

The synthesis of this compound from aniline and formaldehyde is a nuanced process that requires careful control of reaction conditions to influence the isomer distribution. While the industrial focus remains on the 4,4'-isomer, this guide provides a foundational understanding of the reaction mechanism and experimental considerations for obtaining the 2,2'-isomer. Further research into selective catalysts and optimized reaction parameters could lead to more efficient and targeted syntheses of 2,2'-MDA, opening up new possibilities for its application in advanced materials and chemical synthesis. The provided protocols and visualizations serve as a valuable resource for researchers and professionals in the field, enabling a more informed approach to the synthesis and purification of this important chemical intermediate.

References

An In-depth Technical Guide on 2,2'-Methylenedianiline

This guide provides essential information regarding the molecular properties of 2,2'-Methylenedianiline, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound, an isomer of methylenedianiline, possesses a specific molecular formula and weight that are fundamental to its chemical identity and reactivity.[1] The compound's molecular structure consists of two aniline rings joined by a methylene bridge.

For clarity and ease of comparison, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C13H14N2 | [2][3][4][5][6][7] |

| Molecular Weight | 198.26 g/mol | [2][4][5][6][7] |

| 198.2637 g/mol | [3] | |

| 198.269 g/mol | [8] | |

| CAS Number | 6582-52-1 | [2][3][4] |

Logical Relationship of Molecular Properties

The following diagram illustrates the logical connection between the chemical name, its molecular formula, and its corresponding molecular weight.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. This compound | 6582-52-1 | FM75241 | Biosynth [biosynth.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 6582-52-1 [chemicalbook.com]

- 5. cenmed.com [cenmed.com]

- 6. 6582-52-1|this compound|BLD Pharm [bldpharm.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

Spectroscopic Profile of 2,2'-Diaminodiphenylmethane: A Technical Guide

An in-depth analysis of the spectroscopic data and experimental methodologies for the characterization of 2,2'-diaminodiphenylmethane, a key chemical intermediate.

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,2'-diaminodiphenylmethane (CAS No. 6582-52-1), also known as 2,2'-methylenedianiline. The information presented is intended for researchers, scientists, and professionals in the fields of chemical synthesis, materials science, and drug development who utilize this compound in their work. This document compiles essential spectroscopic data, details the experimental protocols for their acquisition, and illustrates a generalized workflow for spectroscopic analysis.

Compound Identification

| Property | Value | Source |

| Chemical Name | 2,2'-Diaminodiphenylmethane | |

| Synonyms | This compound | [1][2] |

| CAS Number | 6582-52-1 | [1][2] |

| Molecular Formula | C₁₃H₁₄N₂ | [1][2] |

| Molecular Weight | 198.26 g/mol | [1][2] |

Spectroscopic Data

A thorough search of publicly available spectral databases, including the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook, did not yield specific experimental spectra for 2,2'-diaminodiphenylmethane. The NIST database indicates that some data may be available through a subscription service.[1] However, based on the known spectroscopy of analogous aromatic amines, the expected spectral characteristics can be predicted and are outlined below for when experimental data is acquired.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For 2,2'-diaminodiphenylmethane, a primary aromatic amine, the IR spectrum is expected to exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity |

| 3500-3300 | N-H Stretch (asymmetric and symmetric) | Medium |

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |

| 2950-2850 | Aliphatic C-H Stretch (CH₂) | Medium to Weak |

| 1650-1580 | N-H Bend (Scissoring) | Medium |

| 1600-1450 | Aromatic C=C Stretch | Medium to Strong |

| 1335-1250 | Aromatic C-N Stretch | Strong |

| 910-665 | N-H Wag | Strong, Broad |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The proton NMR spectrum of 2,2'-diaminodiphenylmethane will show distinct signals for the aromatic protons, the amine protons, and the methylene bridge protons. The chemical shifts (δ) are influenced by the electron-donating amino groups and the aromatic rings.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.2 - 6.5 | Multiplet | 8H | Aromatic Protons (Ar-H) |

| ~ 3.8 - 3.6 | Singlet | 2H | Methylene Protons (-CH₂-) |

| ~ 3.5 - 3.0 | Broad Singlet | 4H | Amine Protons (-NH₂) |

Note: The chemical shift of the amine protons can vary depending on the solvent and concentration due to hydrogen bonding.

The carbon-13 NMR spectrum will reveal the number of chemically distinct carbon environments in the molecule. Due to the symmetry of the 2,2'-isomer, fewer than 13 signals may be observed if some carbons are chemically equivalent.

| Chemical Shift (δ, ppm) | Carbon Type |

| ~ 145 - 140 | Aromatic C-N |

| ~ 130 - 115 | Aromatic C-H and C-C |

| ~ 40 - 35 | Methylene Carbon (-CH₂-) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2,2'-diaminodiphenylmethane, electron ionization (EI) would likely be used.

| m/z | Interpretation |

| 198 | Molecular Ion (M⁺) |

| 197 | [M-H]⁺ |

| 182 | [M-NH₂]⁺ |

| 106 | [C₇H₈N]⁺ (cleavage of the methylene bridge) |

| 92 | [C₆H₆N]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail generalized experimental procedures for obtaining the spectroscopic data for aromatic amines like 2,2'-diaminodiphenylmethane.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups.

Methodology:

-

Sample Preparation: A small amount of solid 2,2'-diaminodiphenylmethane is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a solution of the compound in a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded. The sample is then placed in the spectrometer's beam path, and the sample spectrum is acquired. The instrument typically scans over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of 2,2'-diaminodiphenylmethane is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition for ¹H NMR: The spectrometer is tuned to the proton frequency. The sample is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity. A standard one-pulse experiment is typically used to acquire the ¹H spectrum.

-

Data Acquisition for ¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to produce the NMR spectra. The spectra are then phased, baseline corrected, and referenced to the internal standard.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: A dilute solution of 2,2'-diaminodiphenylmethane in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared. The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for volatile and thermally stable compounds like aromatic amines. In EI, the sample is bombarded with a high-energy electron beam, causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 2,2'-diaminodiphenylmethane.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

An In-Depth Technical Guide to the Isomers of Methylenedianiline: Properties, Synthesis, and Toxicological Profiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenedianiline (MDA), a diamine critical in various industrial applications, exists as several isomers, with 4,4'-MDA, 2,4'-MDA, and 2,2'-MDA being the most prominent. While structurally similar, these isomers exhibit distinct physicochemical properties and toxicological profiles. This technical guide provides a comprehensive overview of these key MDA isomers, detailing their synthesis, analytical separation techniques, and a comparative analysis of their biological effects. Particular emphasis is placed on the well-documented hepatotoxicity and genotoxicity of 4,4'-MDA, alongside the more limited but important data available for the 2,4'- and 2,2'- isomers. This document aims to serve as a vital resource for researchers, scientists, and professionals in drug development by consolidating quantitative data, outlining experimental methodologies, and visualizing key biological pathways to facilitate a deeper understanding of methylenedianiline isomers.

Introduction

Methylenedianiline (MDA) isomers are aromatic amines characterized by two aniline rings linked by a methylene bridge. The position of the amino groups on the phenyl rings gives rise to different isomers, with 4,4'-methylenedianiline (4,4'-MDA) being the most commercially significant.[1] It is primarily used in the production of polyurethane foams, epoxy resins, and other polymers.[2] The industrial synthesis of 4,4'-MDA also results in the formation of other isomers, such as 2,4'-methylenedianiline (2,4'-MDA) and 2,2'-methylenedianiline (2,2'-MDA), as byproducts.[3]

Despite their widespread use, MDA isomers, particularly 4,4'-MDA, are associated with significant health concerns, including hepatotoxicity and carcinogenicity.[2][4] The toxicological properties of these isomers can vary depending on the substitution pattern of the amino groups, which influences their metabolic activation and interaction with biological macromolecules. This guide provides a detailed comparison of the key physicochemical and toxicological properties of the 4,4'-, 2,4'-, and 2,2'-MDA isomers, along with methodologies for their synthesis and analysis.

Physicochemical Properties

The positioning of the amino groups on the phenyl rings significantly influences the physical and chemical properties of the MDA isomers. These differences can affect their reactivity, solubility, and biological activity. A summary of the key physicochemical properties is presented in Table 1.

| Property | 4,4'-Methylenedianiline | 2,4'-Methylenedianiline | This compound |

| CAS Number | 101-77-9[5] | 1208-52-2 | 6582-52-1[6] |

| Molecular Formula | C₁₃H₁₄N₂[2] | C₁₃H₁₄N₂ | C₁₃H₁₄N₂[6] |

| Molecular Weight | 198.26 g/mol [2] | 198.26 g/mol | 198.26 g/mol [6] |

| Appearance | Pale yellow to light brown crystalline solid[2] | - | Light brown to brown solid[7] |

| Melting Point | 89-91 °C[8] | - | 134-135 °C[7] |

| Boiling Point | 398-399 °C at 768 mmHg[9] | - | 153-155 °C at 3 Torr[7] |

| Water Solubility | Slightly soluble (<0.1 g/100 mL at 19 °C)[8] | - | Water soluble[6] |

| logP (Octanol/Water) | 1.55 at 25 °C[8] | - | - |

| pKa | 4.88 (estimated)[9] | - | 4.27 (predicted)[7] |

Synthesis of Methylenedianiline Isomers

The industrial production of methylenedianiline involves the acid-catalyzed condensation of aniline with formaldehyde.[10] This reaction typically yields a mixture of isomers and oligomers, from which the desired 4,4'-MDA is purified.[3] Laboratory-scale syntheses can be adapted to favor the formation of specific isomers.

General Synthesis Workflow

The overall synthesis process can be summarized in the following workflow:

Caption: General workflow for the synthesis of MDA isomers.

Experimental Protocol: Synthesis of 4,4'-Methylenedianiline

This protocol is adapted from established laboratory procedures for the synthesis of 4,4'-MDA.[11][12]

Materials:

-

Aniline

-

Formaldehyde (37% aqueous solution)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Ethanol

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline in a calculated amount of hydrochloric acid to form aniline hydrochloride.

-

Cool the solution in an ice bath and slowly add formaldehyde solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to reflux for 3-4 hours.

-

Cool the reaction mixture and neutralize with a sodium hydroxide solution until the pH is basic.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain purified 4,4'-methylenedianiline.

Note: The ratio of reactants and reaction conditions can be varied to influence the isomer distribution. Higher temperatures and lower acid concentrations tend to favor the formation of 2,4'- and 2,2'- isomers.

Analytical Methods for Isomer Separation

The accurate separation and quantification of MDA isomers are crucial for both industrial quality control and toxicological studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques.

HPLC Method for Isomer Separation

This protocol provides a general framework for the separation of MDA isomers using reverse-phase HPLC.[13][14]

Instrumentation:

-

HPLC system with a UV or electrochemical detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A mixture of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer). The exact ratio and pH should be optimized for the specific column and isomers being separated.

Procedure:

-

Prepare a standard solution containing known concentrations of 4,4'-MDA, 2,4'-MDA, and 2,2'-MDA in the mobile phase.

-

Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.

-

Set the HPLC flow rate (e.g., 1.0 mL/min) and detector wavelength (e.g., 245 nm for UV detection).

-

Inject the standard solution to determine the retention times for each isomer.

-

Inject the sample solution and identify the isomers based on their retention times.

-

Quantify the isomers by comparing their peak areas to those of the standards.

GC-MS Method for Isomer Analysis

GC-MS offers high sensitivity and specificity for the analysis of MDA isomers, often requiring derivatization to improve volatility and chromatographic performance.[15][16]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

-

Capillary column suitable for amine analysis (e.g., DB-5ms)

Derivatization Agent:

-

Pentafluoropropionic anhydride (PFPA) or similar acylating agent.

Procedure:

-

Prepare standard solutions of the MDA isomers.

-

Derivatize both the standards and the sample by reacting them with the derivatizing agent (e.g., PFPA) in an appropriate solvent.

-

Set the GC oven temperature program, injector temperature, and MS parameters.

-

Inject the derivatized standard solutions to determine the retention times and mass spectra of each isomer derivative.

-

Inject the derivatized sample and identify the isomers based on their retention times and characteristic mass fragments.

-

Quantify the isomers using selected ion monitoring (SIM) for enhanced sensitivity and specificity.

Toxicological Properties and Signaling Pathways

The toxicity of methylenedianiline isomers is a significant concern, with 4,4'-MDA being the most extensively studied. The primary target organ for MDA toxicity is the liver.[1][4]

Metabolic Activation and Hepatotoxicity of 4,4'-MDA

The hepatotoxicity of 4,4'-MDA is believed to be mediated by its metabolic activation in the liver, primarily by cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can bind to cellular macromolecules, including DNA, leading to cellular damage and genotoxicity.[17]

Caption: Proposed metabolic activation pathway of 4,4'-MDA leading to hepatotoxicity.

Genotoxicity

4,4'-MDA has been shown to be genotoxic, forming DNA adducts in the liver.[18] The mutagenic potential of MDA isomers is a significant concern, as it can lead to the initiation of carcinogenesis. While the genotoxicity of 4,4'-MDA is well-established, data for the 2,4'- and 2,2'- isomers is more limited. However, it is suspected that these isomers may also possess genotoxic potential.[19]

Comparative Toxicity

While comprehensive comparative toxicological data is scarce, the available information suggests that the toxicity of MDA isomers is structure-dependent. The stability of the molecule and the site of metabolic activation are influenced by the position of the amine groups.[3] For instance, 4,4'-MDA is more stable in the gas phase compared to the 2,2'- and 2,4'- isomers, which may influence its biological reactivity.[3] Further research is needed to fully elucidate the comparative toxicity and underlying mechanisms of the different MDA isomers.

Conclusion

The isomers of methylenedianiline, particularly 4,4'-MDA, 2,4'-MDA, and 2,2'-MDA, exhibit unique physicochemical and toxicological characteristics. The industrial importance of 4,4'-MDA is paralleled by its significant health risks, primarily hepatotoxicity and genotoxicity, which are linked to its metabolic activation. While less is known about the other isomers, their presence in commercial MDA and their potential for toxicity warrant further investigation. This guide has provided a consolidated resource on the properties, synthesis, analysis, and toxicology of these important industrial chemicals, highlighting the need for continued research to better understand their comparative risks and to develop safer alternatives. The provided experimental frameworks for synthesis and analysis can serve as a starting point for researchers in this field.

References

- 1. HEALTH EFFECTS - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. 4,4-Diaminodiphenylmethane | C13H14N2 | CID 7577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 6582-52-1 | FM75241 | Biosynth [biosynth.com]

- 7. This compound | 6582-52-1 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 4,4'-Methylenedianiline - Wikipedia [en.wikipedia.org]

- 11. US3367969A - Process for the preparation of 4, 4'-methylenedianiline - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

- 13. High-performance liquid chromatographic determination of 4,4'-methylenedianiline in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Separation of 2,4’-Methylenedianiline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. Determination of 4,4'-methylenediphenyldianiline (MDA) and identification of isomers in technical-grade MDA in hydrolysed plasma and urine from workers exposed to methylene diphenyldiisocyanate by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. DNA damage induced by 4,4'-methylenedianiline in primary cultures of hepatocytes and thyreocytes from rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemos.de [chemos.de]

An In-depth Technical Guide to 2,2'-Methylenedianiline (2,2'-MDA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2'-methylenedianiline (2,2'-MDA), a significant aromatic amine. The document details its chemical identity, structural properties, synthesis, and key physicochemical data, tailored for professionals in research and development.

Chemical Structure and IUPAC Name

This compound is an organic compound featuring two aniline moieties linked by a methylene bridge at the ortho positions.[1]

-

IUPAC Name: 2-[(2-aminophenyl)methyl]aniline[2]

-

Synonyms: 2,2'-Diaminodiphenylmethane, o,o'-Methylenedianiline[1][3]

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Analytical Data

The following table summarizes key quantitative data for 2,2'-MDA.

| Property | Value | Reference(s) |

| Molecular Weight | 198.26 g/mol | [4][5] |

| Appearance | Solid | [1][2] |

| Melting Point | 134-135 °C | [2] |

| Relative Density | 0.9877 | [2] |

| Solubility | Moderately soluble in organic solvents, insoluble in water | [1] |

| Mass Spectrometry (ESI) | [M+H]⁺ at m/z 199, base peak at m/z 106 | [6] |

Synthesis Protocol

2,2'-MDA is synthesized via the acid-catalyzed condensation of aniline with formaldehyde.[7][8] This reaction typically yields a mixture of isomers, including 2,4'-MDA and 4,4'-MDA, with the latter often being the major product under thermodynamic control.[8][9] The process involves two main stages: the formation of N,N'-diphenylmethanediamine (aminal) and its subsequent acid-catalyzed rearrangement.[9]

General Experimental Protocol for Synthesis:

-

Aminal Formation: Aniline is reacted with formaldehyde (often as a formalin solution) at a controlled, lower temperature (e.g., 35-42°C).[7] This step is typically carried out with a specific molar ratio of aniline to formaldehyde.

-

Acid-Catalyzed Rearrangement: An acid catalyst, such as hydrochloric acid, is introduced.[7] The reaction mixture is then heated to a higher temperature (e.g., above 90°C) for a specified duration (e.g., 2 hours) to facilitate the rearrangement of the aminal intermediate into the various isomers of methylenedianiline.[7]

-

Neutralization and Extraction: After the rearrangement is complete, the reaction mixture is neutralized with a base to quench the acid. The product mixture is then typically extracted using an organic solvent.

-

Purification: The desired 2,2'-MDA isomer can be separated from the other isomers and byproducts through techniques such as column chromatography or fractional crystallization.

The following diagram illustrates the general workflow for the synthesis of methylenedianiline isomers.

Caption: Synthesis workflow for methylenedianiline isomers.

Analytical Methodologies

The characterization and quantification of 2,2'-MDA, particularly in the presence of its isomers, require robust analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC is a common method for separating and quantifying MDA isomers.

-

Protocol Outline:

-

Sample Preparation: The sample containing the MDA mixture is dissolved in a suitable solvent.

-

Chromatographic Separation: A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection is frequently employed, with monitoring at a wavelength where the aromatic amines exhibit strong absorbance.[10] Electrochemical detection can offer higher sensitivity.[10]

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC-MS provides excellent separation and definitive identification based on mass-to-charge ratio. Due to the polarity of the amine groups, derivatization is often necessary to improve chromatographic performance.[10]

-

Protocol Outline:

-

Derivatization: The amine groups of MDA are reacted with a derivatizing agent such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) to form less polar, more volatile derivatives.[10]

-

GC Separation: The derivatized sample is injected into the GC, where the isomers are separated on a capillary column.

-

MS Detection: The separated components are ionized (e.g., by electron impact) and the resulting fragment ions are detected by the mass spectrometer, allowing for structural elucidation and quantification.

-

Applications and Relevance in Drug Development

While large-scale industrial use is more prominent for the 4,4'-isomer as a precursor to polyurethanes, the chemical scaffold of 2,2'-MDA is of interest in medicinal chemistry.[11][12] Aromatic amines and diamine structures are foundational in the design of various therapeutic agents. For instance, 2,2'-MDA has been described as a quinoline derivative used in the synthesis of herbicides and insecticides.[4] The quinoline core is a well-established pharmacophore in drug discovery. The potential for 2,2'-MDA to serve as a building block for novel bioactive molecules warrants further investigation by researchers in drug development.

Signaling Pathways

Currently, there is limited information available in the scientific literature detailing specific signaling pathways that are directly modulated by 2,2'-MDA. Its biological effects are more broadly characterized in the context of toxicology, as is common for many industrial aromatic amines. Further research is required to elucidate any specific interactions with cellular signaling cascades.

References

- 1. CAS 6582-52-1: 2,2′-Methylenebis[benzenamine] | CymitQuimica [cymitquimica.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 6582-52-1 | FM75241 | Biosynth [biosynth.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | 6582-52-1 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. EP1257522A1 - Method for production of diaminodiphenylmethanes - Google Patents [patents.google.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. 4,4'-Methylenedianiline - Wikipedia [en.wikipedia.org]

- 12. Applications of 4,4'-Methylenedianiline_Chemicalbook [chemicalbook.com]

In-Depth Technical Guide on the Physical Properties of 2,2'-Methylenedianiline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2,2'-Methylenedianiline (CAS 6582-52-1), with a specific focus on its melting and boiling points. This document is intended to be a valuable resource for professionals in research and development who require accurate physical data and standardized experimental protocols.

Core Physical Properties

This compound is an organic compound featuring two aniline groups connected by a methylene bridge.[1] It is solid at room temperature and presents as a grey solid.[2] While it is one of several isomers of methylenedianiline, it is produced on a smaller scale for research purposes compared to its more common isomer, 4,4'-Methylenedianiline.

Data Presentation

The physical properties of this compound are summarized in the table below. It is important to note that while a boiling point has been documented, the melting point is not consistently determined in publicly available literature. For comparative context, the properties of the well-characterized 4,4'-isomer are also provided.

| Physical Property | This compound (CAS: 6582-52-1) | 4,4'-Methylenedianiline (CAS: 101-77-9) |

| Molecular Formula | C₁₃H₁₄N₂ | C₁₃H₁₄N₂ |

| Molecular Weight | 198.26 g/mol [3] | 198.27 g/mol [4] |

| Appearance | Grey solid[2] | Tan flake or lump solid[5] |

| Melting Point | Not determined[2] | 89 - 92.5 °C[5][6] |

| Boiling Point | 390.2 °C[2] | 398 to 399 °C at 768 mmHg[6] |

Experimental Protocols

Accurate determination of physical properties such as melting and boiling points is crucial for the characterization and quality control of chemical substances. The following are detailed methodologies for these key experiments.

Melting Point Determination (Capillary Method)

This method is suitable for determining the melting range of a solid crystalline substance.

Apparatus:

-

Melting point apparatus with a heating block and temperature control

-

Glass capillary tubes (one end sealed)

-

Thermometer or digital temperature probe

-

Mortar and pestle

Procedure:

-

Sample Preparation: The sample of this compound must be thoroughly dried to avoid depression of the melting point. The solid is then finely ground into a powder using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end. This process is repeated until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus. The thermometer or temperature probe should be positioned to accurately measure the temperature of the block.

-

Approximate Determination: A rapid heating rate (approximately 10-15 °C per minute) is initially used to determine an approximate melting range.

-

Accurate Determination: A fresh sample is prepared and the apparatus is allowed to cool to at least 20 °C below the approximate melting point. The sample is then heated at a slow, controlled rate of 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Boiling Point Determination (Siwoloboff Method)

This micro-method is ideal for determining the boiling point of small quantities of liquid. Since this compound is a solid at room temperature, it would first need to be melted to apply this method.

Apparatus:

-

Thiele tube or other suitable heating bath (e.g., oil bath)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: A small amount of the this compound sample is placed in the small test tube, enough to submerge the sealed end of the capillary tube.

-

Apparatus Assembly: The small test tube is attached to the thermometer using a rubber band such that the sample is level with the thermometer bulb. A capillary tube is placed inside the test tube with its open end downwards.

-

Heating: The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The side arm of the Thiele tube is heated gently.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. Upon further heating, the sample will begin to vaporize, and a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination and verification of the physical properties of a compound like this compound.

Caption: Logical workflow for the determination of melting and boiling points.

References

- 1. CAS 6582-52-1: 2,2′-Methylenebis[benzenamine] | CymitQuimica [cymitquimica.com]

- 2. chemos.de [chemos.de]

- 3. This compound | 6582-52-1 | FM75241 | Biosynth [biosynth.com]

- 4. 4,4'-Diaminodiphenylmethane, 97%, Thermo Scientific Chemicals 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 4,4-Diaminodiphenylmethane | C13H14N2 | CID 7577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,4'-Methylenedianiline - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility Characteristics of 2,2'-Methylenedianiline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2'-Methylenedianiline (2,2'-MDA). Given the limited publicly available quantitative solubility data for 2,2'-MDA, this document leverages data from its structural isomer, 4,4'-Methylenedianiline (4,4'-MDA), as a predictive reference. It is crucial to note that while isomers can exhibit similar properties, experimental verification of the solubility of 2,2'-MDA is essential for any practical application. This guide also outlines detailed experimental protocols for determining the solubility of aromatic amines like 2,2'-MDA and provides a logical framework for understanding solvent-solute interactions.

Introduction to this compound

This compound, with the chemical formula C₁₃H₁₄N₂, is an aromatic amine.[1] It is a structural isomer of 4,4'-Methylenedianiline, a compound used in the production of polyurethane foams, epoxy resins, and other polymers.[2] Understanding the solubility of 2,2'-MDA is critical for its synthesis, purification, formulation, and application in various fields, including materials science and pharmaceutical development.

Solubility Data of Methylenedianiline Isomers

Table 1: Mole Fraction Solubility (x) of 4,4'-Methylenedianiline in Various Solvents at Different Temperatures (K)

| Temperature (K) | Methanol | Ethanol | 2-Propanol | 1-Butanol | Toluene | Chloroform | Benzene |

| 293.15 | 0.0458 | 0.0332 | 0.0215 | 0.0167 | 0.0115 | 0.0289 | 0.0142 |

| 298.15 | 0.0552 | 0.0405 | 0.0263 | 0.0205 | 0.0143 | 0.0358 | 0.0176 |

| 303.15 | 0.0661 | 0.0491 | 0.0321 | 0.0251 | 0.0176 | 0.0441 | 0.0218 |

| 308.15 | 0.0786 | 0.0592 | 0.0389 | 0.0307 | 0.0216 | 0.0542 | 0.0268 |

| 313.15 | 0.0931 | 0.0711 | 0.0469 | 0.0373 | 0.0264 | 0.0664 | 0.0329 |

| 318.15 | 0.1098 | 0.0852 | 0.0565 | 0.0451 | 0.0322 | 0.0811 | 0.0403 |

| 323.15 | 0.1292 | 0.1018 | 0.0679 | 0.0544 | 0.0392 | 0.0988 | 0.0492 |

| 328.15 | 0.1517 | 0.1215 | 0.0816 | 0.0656 | 0.0475 | 0.1201 | 0.0599 |

| 333.15 | 0.1778 | 0.1448 | 0.0979 | 0.0789 | 0.0575 | 0.1456 | 0.0729 |

Data is presented for 4,4'-Methylenedianiline and should be used as a reference for this compound with caution. Experimental verification is required.

Qualitative solubility information suggests that this compound is slightly soluble in acetonitrile and chloroform. The 4,4' isomer is described as being very slightly soluble in water and soluble in alcohol, benzene, and ether.[2]

Experimental Protocols for Solubility Determination

To obtain accurate solubility data for this compound, a well-defined experimental protocol is necessary. The following outlines two common and reliable methods: the gravimetric method and the UV/Vis spectroscopic method.

Gravimetric Method

This method involves preparing a saturated solution, separating the dissolved solute, and determining its mass.[3][4]

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., methanol, ethanol, acetone, toluene, water)

-

Analytical balance

-

Thermostatic shaker bath

-

Vials with sealed caps

-

Syringe filters (0.45 µm)

-

Evaporating dish

-

Drying oven

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid 2,2'-MDA to a known volume of the chosen solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to rest at the set temperature for a short period to allow undissolved solids to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe to maintain the experimental temperature. Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Mass Determination: Once all the solvent has evaporated, cool the dish in a desiccator and weigh it. The difference between the final and initial mass of the dish gives the mass of the dissolved 2,2'-MDA.

-

Calculation: The solubility can be expressed in various units, such as g/100 mL or mol/L.

UV/Vis Spectroscopic Method

This method is suitable for compounds that have a chromophore and absorb light in the UV/Vis spectrum.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker bath

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of 2,2'-MDA of a known concentration in the chosen solvent.

-

Create a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution: Follow steps 1-3 from the gravimetric method.

-

Sample Preparation for Analysis:

-

Withdraw a small, known volume of the filtered supernatant.

-

Dilute the sample with the solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

-

Calculation: Account for the dilution factor to calculate the concentration of the saturated solution, which represents the solubility.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for solubility determination and the logical relationships influencing solubility.

Caption: Experimental Workflow for Solubility Determination.

Caption: Factors Influencing the Solubility of 2,2'-MDA.

Conclusion

While specific, quantitative solubility data for this compound remains elusive in readily accessible literature, the data for its isomer, 4,4'-Methylenedianiline, provides a valuable starting point for researchers. This guide has presented this isomeric data, detailed robust experimental protocols for determining the solubility of 2,2'-MDA, and provided visual workflows to aid in experimental design and conceptual understanding. For any application in research, drug development, or materials science, it is imperative that the solubility of this compound be determined experimentally using the methodologies outlined herein.

References

Health and Safety Considerations for Handling 2,2'-Methylenedianiline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only. It is not a substitute for a comprehensive risk assessment and the user's own standard operating procedures. Always consult the relevant Safety Data Sheet (SDS) and adhere to all applicable local, state, and federal regulations before handling 2,2'-Methylenedianiline.

Introduction

This compound (CAS No. 6582-52-1) is an aromatic amine used in various industrial and research applications.[1][2][3] As with many aromatic amines, careful handling is crucial to mitigate potential health risks. This guide provides an in-depth overview of the health and safety considerations, exposure controls, and emergency procedures associated with this compound, with a focus on providing actionable information for laboratory and drug development settings.

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance with the potential to cause significant health effects. The primary hazards associated with this compound are skin irritation, serious eye irritation, and the potential for allergic skin reactions.[2] While extensive toxicological data for the 2,2'- isomer is limited, information from the closely related 4,4'-Methylenedianiline isomer suggests the potential for more severe systemic effects with prolonged or repeated exposure, including damage to the liver, kidneys, blood, and spleen, as well as potential carcinogenicity.[1][4][5]

Acute Effects

-

Skin Irritation: Causes skin irritation.[2]

-

Eye Irritation: Causes serious eye irritation.[2]

-

Skin Sensitization: May cause an allergic skin reaction.[2]

Chronic Effects

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified 4,4'-Methylenedianiline as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[6] Animal studies have shown an increased incidence of liver and thyroid tumors.[6][7]

-

Organ Damage: Long-term exposure may cause damage to the liver, kidneys, blood, and spleen.[4]

Quantitative Toxicity Data

Quantitative toxicity data for this compound is not well-documented in publicly available literature. The following tables summarize data for the 4,4'-Methylenedianiline isomer, which should be used as a conservative reference point in the absence of specific data for the 2,2'- isomer.

Table 1: Acute Toxicity Data for 4,4'-Methylenedianiline (Oral)

| Species | Parameter | Value | Reference |

| Rat | LD50 | 335 mg/kg | [5] |

| Rat | LD50 | 830 mg/kg | [5] |

| Mouse | LDLo | 207 mg/kg/day (14 days) | [5] |

| Guinea Pig | LD50 | 260 mg/kg | [1] |

| Rabbit | LD50 | 620 mg/kg | [1] |

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for 4,4'-Methylenedianiline (Oral)

| Species | Duration | NOAEL | LOAEL | Effects | Reference |

| Rat | Acute | - | 25 mg/kg | Increased serum alanine aminotransferase, increased relative liver weight | [5] |

| Rat | Intermediate | 70 mg/kg/day | 84-141 mg/kg/day | Decreased body weight gain | [5] |

| Mouse | Intermediate | 54 mg/kg/day | 108 mg/kg/day | Decreased body weight gain | [5] |

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure to this compound, a combination of engineering controls, administrative controls, and personal protective equipment should be implemented.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area. Use of a chemical fume hood is highly recommended, especially when handling powders or creating solutions.[1][8]

-

Containment: For procedures with a higher risk of aerosolization, use of a glove box or other closed-system is advisable.

-

Dust Control: Take measures to prevent the generation and accumulation of dust.[1][8]

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when handling this compound.

-

Eye and Face Protection: Chemical safety goggles are required. In situations with a splash hazard, a face shield should also be worn.[1][9]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves. Nitrile or neoprene gloves are generally recommended, but the specific glove type should be selected based on the solvent being used and the breakthrough time. Always inspect gloves for integrity before use.

-

Protective Clothing: A lab coat is the minimum requirement. For larger quantities or tasks with a high potential for contamination, chemical-resistant coveralls or an apron should be worn.[10]

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A NIOSH-approved respirator with particulate filters (for dusts) or organic vapor cartridges should be used.[1][5]

Safe Handling and Storage Procedures

-

Handling:

-

Avoid contact with skin, eyes, and clothing.[9]

-

Avoid breathing dust or vapors.[1]

-

Use only in a well-ventilated area.[1]

-

Ground all equipment when handling powders to prevent static discharge.[1][8]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1][8]

-

-

Storage:

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release Measures

-

Small Spills:

-

Evacuate unnecessary personnel.

-

Wear appropriate PPE.

-

For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it in a sealed container for disposal.

-

For liquid spills, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a sealed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.[11]

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact emergency services.

-

Only trained personnel with appropriate respiratory protection and chemical-resistant clothing should attempt to clean up a large spill.

-

Experimental Protocols

The following are generalized methodologies for key toxicological assessments based on OECD guidelines. Specific protocols for this compound may need to be adapted based on its physical and chemical properties.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Preparation: Approximately 24 hours before the test, the animal's back is clipped free of fur.

-

Application: A 0.5 g (for solids) or 0.5 mL (for liquids) dose of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin.[8] The site is then covered with a gauze patch and secured with tape. An untreated area of skin serves as a control.[12]

-

Exposure: The exposure period is 4 hours.[8] After this period, the patch is removed, and any residual test substance is gently washed off.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[8]

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[13]

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.[13] The observation period can be extended up to 21 days to evaluate the reversibility of the effects.[14]

-

Scoring: Lesions are scored using a standardized system to determine the irritation potential.

Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)

-

Test Animal: Mouse.[15]

-

Principle: This assay measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the ears. This proliferation is indicative of a sensitization response.[16][17]

-

Procedure: The test substance, in a suitable vehicle, is applied to the dorsal surface of both ears of the mice for three consecutive days. Control animals are treated with the vehicle alone.[18]

-

Measurement: On day 6, a solution of ³H-methyl thymidine is injected intravenously. A few hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

Analysis: The incorporation of ³H-methyl thymidine into the lymph node cells is measured using a beta-scintillation counter. A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the control group. An SI of 3 or greater is considered a positive result for skin sensitization.[15]

In Vitro Dermal Absorption (Based on OECD Guideline 428)

-

Test System: Excised human or animal skin is mounted in a diffusion cell, separating a donor chamber from a receptor chamber.[19][20] Franz diffusion cells are commonly used.[21]

-

Application: The test substance, often radiolabelled for ease of detection, is applied to the outer surface of the skin in the donor chamber.[19] The application should mimic realistic exposure scenarios.[19]

-

Receptor Fluid: The receptor chamber is filled with a fluid that is continuously stirred and maintained at a constant temperature to mimic physiological conditions.

-

Sampling: At predetermined time intervals over a 24-hour period, samples are taken from the receptor fluid to measure the amount of the substance that has permeated through the skin.[19]

-

Analysis: At the end of the experiment, the skin is also analyzed to determine the amount of substance retained within it. This allows for the calculation of the total dermal absorption.

Visualizations

The following diagrams illustrate key concepts related to the handling and toxicology of this compound.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. chemos.de [chemos.de]

- 3. This compound [webbook.nist.gov]

- 4. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 5. HEALTH EFFECTS - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Methylenedianiline (101-77-9) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 7. Carcinogenesis studies of 4,4'-methylenedianiline dihydrochloride given in drinking water to F344/N rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. USER’S GUIDE - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. flashpointsrl.com [flashpointsrl.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. nucro-technics.com [nucro-technics.com]

- 15. oecd.org [oecd.org]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. oecd.org [oecd.org]

- 18. toxicoop.com [toxicoop.com]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. In vitro Skin Absorption and Dermal Penetration Test [ebi.bio]

Methodological & Application

Application Notes and Protocols: The Role of 2,2'-Methylenedianiline in Polyurethane Foam Production

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2'-Methylenedianiline (2,2'-MDA) in the production of polyurethane foams. This document outlines the compound's function as a chain extender, presents relevant quantitative data, and offers a detailed experimental protocol for the synthesis of polyurethane foam incorporating 2,2'-MDA. Additionally, key chemical pathways and experimental workflows are visualized to facilitate understanding.

Introduction

This compound is an aromatic diamine that can be utilized as a chain extender in the synthesis of polyurethane and polyurea polymers. In polyurethane foam production, chain extenders are low molecular weight diols or diamines that react with isocyanate groups to form the hard segments of the polymer matrix. These hard segments contribute to the foam's mechanical properties, such as rigidity and load-bearing capacity. The use of diamines like 2,2'-MDA introduces urea linkages into the polymer backbone, which can enhance thermal stability and mechanical strength due to the formation of strong hydrogen bonds.

While 4,4'-Methylenedianiline is a more common precursor in the production of Methylene Diphenyl Diisocyanate (MDI), the 2,2'-isomer can be present as an impurity or used intentionally to modify foam properties. However, it is crucial to note that methylenedianiline isomers are recognized as potential carcinogens and require strict handling protocols.

Quantitative Data

The concentration of 2,2'-MDA in polyurethane foams is typically low, often present as a residual monomer or a byproduct. The following table summarizes representative concentrations of 2,2'-MDA found in MDI-based polyurethane foams from a study involving thermal treatment.

| Sample Type | Treatment | 2,2'-MDA Concentration (mg/kg) |

| MDI-based flexible foam | Thermal treatment at 150°C for 1 hour | 2.8 |

| MDI-based flexible foam | Thermal treatment at 150°C for 1 hour (time-course test) | 1.5 |

| MDI-based flexible foam | Thermal treatment for emission testing | up to 6.3 |

Data sourced from a study on the emission and migration rates of aromatic diamines from flexible polyurethane foams.[1]

Experimental Protocols

This section provides a representative protocol for the synthesis of a rigid polyurethane foam using this compound as a chain extender. This protocol is based on general polyurethane foam synthesis principles and should be adapted and optimized for specific research requirements.

3.1. Materials and Equipment

-

Polyol: Polyether or polyester polyol (e.g., Lupranol® 3300)

-

Diisocyanate: Polymeric Methylene Diphenyl Diisocyanate (pMDI)

-

Chain Extender: this compound (2,2'-MDA)

-

Catalyst: Amine catalyst (e.g., Dimethylaminoethanol - DMAE)

-

Blowing Agent: Water or a physical blowing agent

-

Surfactant: Silicone-based surfactant

-

Solvent (for 2,2'-MDA): N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF), if necessary

-

Mechanical stirrer

-

Fume hood

-

Molds for foaming

-

Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat

3.2. Procedure

-

Preparation of the Polyol Premix (Component A):

-

In a suitable container, accurately weigh the polyol.

-

Add the surfactant and catalyst to the polyol and mix thoroughly.

-

Add the blowing agent (water) and mix until a homogeneous mixture is obtained.

-